molecular formula C18H21N3O4S B2677621 1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 899974-09-5

1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2677621
M. Wt: 375.44
InChI Key: VHGZLUIRNIPKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality 1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves the condensation of 3-nitrobenzyl mercaptan with 2-amino-3-hydroxypropyl tetrahydroquinazolinone, followed by cyclization and reduction steps.

Starting Materials
2-amino-3-hydroxypropyl tetrahydroquinazolinone, 3-nitrobenzyl mercaptan, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol, Diethyl ethe

Reaction
Step 1: 2-amino-3-hydroxypropyl tetrahydroquinazolinone is dissolved in ethanol and reacted with hydrochloric acid to form the hydrochloride salt., Step 2: 3-nitrobenzyl mercaptan is added to the reaction mixture and stirred at room temperature for several hours., Step 3: Sodium hydroxide is added to the reaction mixture to adjust the pH to basic conditions., Step 4: The reaction mixture is extracted with diethyl ether and the organic layer is separated., Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product., Step 6: The crude product is dissolved in ethanol and reacted with sodium borohydride to reduce the nitro group to an amino group., Step 7: The reaction mixture is acidified with hydrochloric acid to form the hydrochloride salt of the product., Step 8: The product is purified by recrystallization from ethanol to obtain 1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one.

properties

IUPAC Name

1-(3-hydroxypropyl)-4-[(3-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-10-4-9-20-16-8-2-1-7-15(16)17(19-18(20)23)26-12-13-5-3-6-14(11-13)21(24)25/h3,5-6,11,22H,1-2,4,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGZLUIRNIPKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

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